Cas no 1593355-97-5 (N-[1-(Aminomethyl)cyclopropyl]butanamide)
N-[1-(Aminomethyl)cyclopropyl]butanamide Chemical and Physical Properties
Names and Identifiers
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- EN300-764670
- 1593355-97-5
- N-[1-(Aminomethyl)cyclopropyl]butanamide
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- Inchi: 1S/C8H16N2O/c1-2-3-7(11)10-8(6-9)4-5-8/h2-6,9H2,1H3,(H,10,11)
- InChI Key: PXFABCXMASJDBW-UHFFFAOYSA-N
- SMILES: O=C(CCC)NC1(CN)CC1
Computed Properties
- Exact Mass: 156.126263138g/mol
- Monoisotopic Mass: 156.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 55.1Ų
N-[1-(Aminomethyl)cyclopropyl]butanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-764670-1.0g |
N-[1-(aminomethyl)cyclopropyl]butanamide |
1593355-97-5 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
| Enamine | EN300-764670-0.05g |
N-[1-(aminomethyl)cyclopropyl]butanamide |
1593355-97-5 | 95% | 0.05g |
$768.0 | 2024-05-22 | |
| Enamine | EN300-764670-0.1g |
N-[1-(aminomethyl)cyclopropyl]butanamide |
1593355-97-5 | 95% | 0.1g |
$804.0 | 2024-05-22 | |
| Enamine | EN300-764670-0.25g |
N-[1-(aminomethyl)cyclopropyl]butanamide |
1593355-97-5 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
| Enamine | EN300-764670-0.5g |
N-[1-(aminomethyl)cyclopropyl]butanamide |
1593355-97-5 | 95% | 0.5g |
$877.0 | 2024-05-22 | |
| Enamine | EN300-764670-2.5g |
N-[1-(aminomethyl)cyclopropyl]butanamide |
1593355-97-5 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
| Enamine | EN300-764670-5.0g |
N-[1-(aminomethyl)cyclopropyl]butanamide |
1593355-97-5 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
| Enamine | EN300-764670-10.0g |
N-[1-(aminomethyl)cyclopropyl]butanamide |
1593355-97-5 | 95% | 10.0g |
$3929.0 | 2024-05-22 |
N-[1-(Aminomethyl)cyclopropyl]butanamide Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on N-[1-(Aminomethyl)cyclopropyl]butanamide
N-[1-(Aminomethyl)cyclopropyl]butanamide (CAS No. 1593355-97-5): A Comprehensive Overview
N-[1-(Aminomethyl)cyclopropyl]butanamide (CAS No. 1593355-97-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as AMCB, is characterized by its unique cyclopropyl and amide functionalities, which contribute to its potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings associated with N-[1-(Aminomethyl)cyclopropyl]butanamide.
Chemical Structure and Properties
The chemical structure of N-[1-(Aminomethyl)cyclopropyl]butanamide is defined by its cyclopropyl ring and an amide group attached to an aminomethyl moiety. The cyclopropyl ring imparts rigidity to the molecule, which can influence its conformational properties and interactions with biological targets. The amide group, on the other hand, is known for its ability to form hydrogen bonds, which can enhance the compound's binding affinity to proteins and other biomolecules. The molecular formula of N-[1-(Aminomethyl)cyclopropyl]butanamide is C8H17NO2, with a molecular weight of approximately 159.22 g/mol.
Synthesis Methods
The synthesis of N-[1-(Aminomethyl)cyclopropyl]butanamide can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 1-(aminomethyl)cyclopropane with butyryl chloride in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic acyl substitution, yielding the desired product in good yields. Another approach involves the coupling of 1-(aminomethyl)cyclopropane with butyric acid using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). These synthetic methods provide chemists with flexible options to produce N-[1-(Aminomethyl)cyclopropyl]butanamide on both laboratory and industrial scales.
Biological Activities and Therapeutic Potential
N-[1-(Aminomethyl)cyclopropyl]butanamide has been investigated for its potential therapeutic applications in various biological systems. Recent studies have shown that this compound exhibits significant anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects of N-[1-(Aminomethyl)cyclopropyl]butanamide are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In addition to its anti-inflammatory properties, N-[1-(Aminomethyl)cyclopropyl]butanamide has also been studied for its analgesic effects. Preclinical studies have demonstrated that this compound can effectively reduce pain responses in animal models of neuropathic pain and inflammatory pain. The analgesic activity of N-[1-(Aminomethyl)cyclopropyl]butanamide is thought to be mediated through its interaction with nociceptive pathways in the central nervous system.
Clinical Trials and Future Directions
The promising preclinical findings associated with N-[1-(Aminomethyl)cyclopropyl]butanamide have led to increased interest in advancing this compound into clinical trials. Several Phase I trials are currently underway to evaluate the safety and pharmacokinetic profile of N-[1-(Aminomethyl)cyclopropyl]butanamide in healthy volunteers. These trials aim to establish optimal dosing regimens and identify any potential adverse effects associated with the compound.
If these initial trials yield positive results, subsequent Phase II and III trials will be conducted to assess the efficacy of N-[1-(Aminomethyl)cyclopropyl]butanamide in treating specific inflammatory and pain conditions. The ultimate goal is to bring this compound to market as a novel therapeutic option for patients suffering from these debilitating conditions.
Conclusion
N-[1-(Aminomethyl)cyclopropyl]butanamide (CAS No. 1593355-97-5) is a promising compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its anti-inflammatory and analgesic properties, makes it an attractive candidate for further development as a therapeutic agent. Ongoing clinical trials will provide valuable insights into the safety and efficacy of this compound, paving the way for its potential use in clinical practice.
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